molecular formula C12H17ClINO B13783359 5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide CAS No. 63978-87-0

5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide

Cat. No.: B13783359
CAS No.: 63978-87-0
M. Wt: 353.63 g/mol
InChI Key: MSZSMWMWASFRAA-UHFFFAOYSA-N
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Description

“5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” is a complex organic compound that belongs to the class of naphthols. Naphthols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a naphthol core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” typically involves multi-step organic reactions. The process may start with the chlorination of naphthol, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step often involves the formation of the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or marker in biochemical assays.

    Medicine: Potential therapeutic agent or diagnostic tool.

    Industry: Could be used in the manufacture of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthol derivatives: Compounds with similar naphthol cores but different functional groups.

    Chlorinated naphthols: Compounds with chlorine atoms attached to the naphthol ring.

    Dimethylamino derivatives: Compounds with dimethylamino groups attached to various aromatic systems.

Uniqueness

The unique combination of functional groups in “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” may impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

63978-87-0

Molecular Formula

C12H17ClINO

Molecular Weight

353.63 g/mol

IUPAC Name

(8-chloro-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;iodide

InChI

InChI=1S/C12H16ClNO.HI/c1-14(2)10-5-3-4-8-11(15)7-6-9(13)12(8)10;/h6-7,10,15H,3-5H2,1-2H3;1H

InChI Key

MSZSMWMWASFRAA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)O.[I-]

Origin of Product

United States

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